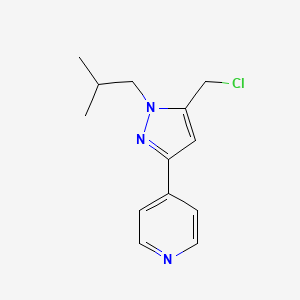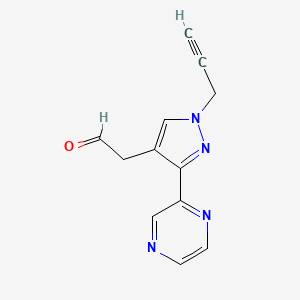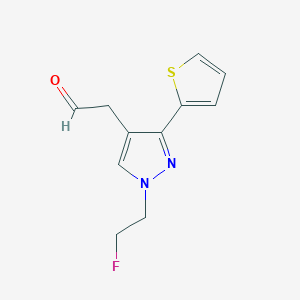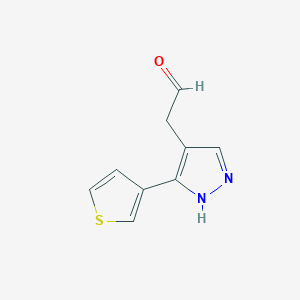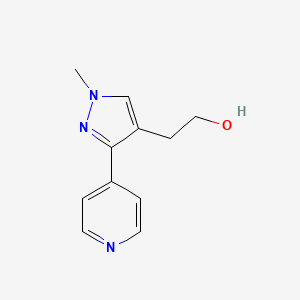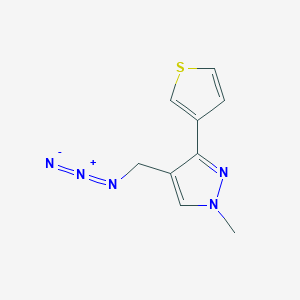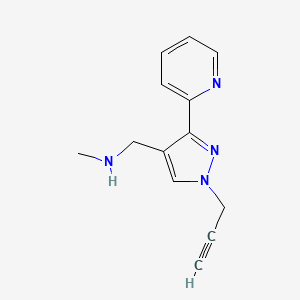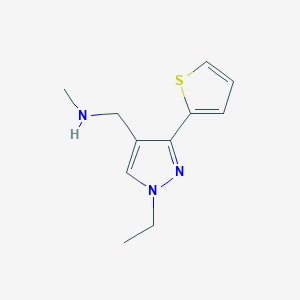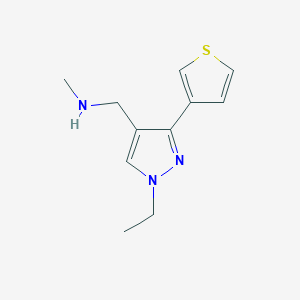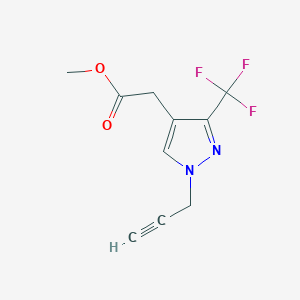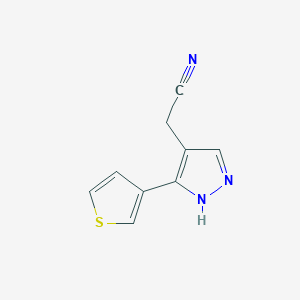
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile
Descripción general
Descripción
“2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C6H5NS . It is also known by other names such as 3-Cyanomethylthiophene, 3-Thienylacetonitrile, and Thiophen-3-yl-acetonitrile . It is a clear liquid that can range in color from colorless to light yellow to light orange .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile” include a boiling point of 124-125 °C/16 mmHg, a density of 1.08 g/mL at 25 °C, and a refractive index of n 20/D 1.545 . It is very soluble with a solubility of 1.98 mg/ml .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Thiophene derivatives like the one mentioned are explored for their potential in drug design due to their pharmacological properties. They have been found to exhibit antitumor , antiviral , and antimicrobial activities, making them valuable in the development of new medications . For instance, certain isomeric forms of thienothiophene have shown promise as antiglaucoma agents and as inhibitors of platelet aggregation .
Optoelectronic Properties
In the field of optoelectronics, thiophene-based compounds are used due to their semiconducting , light-harvesting , and electroluminescent properties . These characteristics are crucial for the development of solar cells, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Material Science
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry, contributing to the longevity and durability of materials . Their inclusion in materials can improve the fundamental properties of organic, π-conjugated materials .
Biological Research
In biological research, thiophene derivatives are used in biodiagnostics and drug design. They serve as templates for synthesizing compounds with significant biological effects, such as anticancer , anti-inflammatory , and anti-atherosclerotic agents .
Organic Electronics
The stable and electron-rich structure of thiophene derivatives makes them suitable for use in organic electronic services. They are involved in the synthesis of components for organic electronics, which are essential for the advancement of technology in this field .
Synthesis of Anticancer Agents
Specific thiophene derivatives are raw materials in the synthesis of anticancer agents. Their chemical structure allows for the creation of compounds that can target cancer cells effectively .
Anti-Atherosclerotic Agents
Some thiophene compounds are used in the synthesis of anti-atherosclerotic agents. These agents play a role in preventing the development of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .
Insecticide Development
Thiophene derivatives also find applications in the development of insecticides. Their ability to act as metal complexing agents makes them effective in controlling pest populations .
Safety and Hazards
The safety information for “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile” indicates that it has a hazard statement of H302+H312+H332-H315-H319-H335, which means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .
Mecanismo De Acción
Target of Action
Thiophene-based compounds are known to interact with a variety of biological targets due to their versatile chemical structure . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The exact mode of action would depend on the specific biological target that the compound interacts with. For instance, some thiophene derivatives are known to act as inhibitors of certain enzymes, while others might interact with cell receptors or DNA .
Biochemical Pathways
Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, they might interfere with the synthesis of certain proteins or disrupt cell signaling pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of thiophene-based compounds can vary widely depending on their specific chemical structure. Some might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of thiophene-based compounds can include changes in cell growth, cell signaling, gene expression, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene-based compounds .
Propiedades
IUPAC Name |
2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWYDDMMFCEZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







